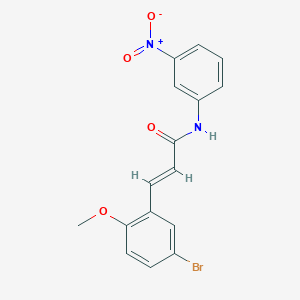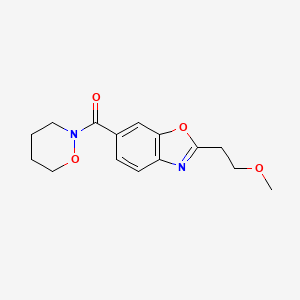![molecular formula C13H11ClN2O3S B5113678 methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5113678.png)
methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate, also known as Cangrelor, is a potent and reversible P2Y12 receptor antagonist. It is a synthetic molecule that is used in scientific research to study platelet aggregation and thrombosis.
作用机制
Methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate works by binding to the P2Y12 receptor on platelets, which inhibits the activation of platelets and prevents the formation of blood clots. It is a reversible antagonist, which means that its effects are temporary and can be reversed by removing the drug from the system.
Biochemical and Physiological Effects:
methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate has several biochemical and physiological effects on the body. It inhibits the activation of platelets, which prevents the formation of blood clots. This can be beneficial in preventing cardiovascular disease and stroke. However, methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate can also increase the risk of bleeding, which can be a limitation in its use.
实验室实验的优点和局限性
Methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate has several advantages and limitations for lab experiments. Its potency and reversibility make it a useful tool for studying platelet aggregation and thrombosis. However, its effects on bleeding can be a limitation in some experiments. Additionally, the cost of methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate can be a limiting factor for some research labs.
未来方向
There are several future directions for the use of methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate in scientific research. One potential direction is the development of new antiplatelet therapies that are based on the mechanism of action of methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate. Another potential direction is the use of methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate in combination with other drugs to improve its effectiveness and reduce its side effects. Additionally, further research is needed to better understand the long-term effects of methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate on the body and to identify any potential risks associated with its use.
合成方法
Methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate is synthesized through a multistep process that involves the reaction of various reagents. The first step involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. The second step involves the reaction of 2-chlorobenzoyl chloride with methyl 3-amino-2-thiophenecarboxylate in the presence of triethylamine to form methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate.
科学研究应用
Methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate is used in scientific research to study platelet aggregation and thrombosis. It is a potent and reversible P2Y12 receptor antagonist that inhibits the activation of platelets and prevents the formation of blood clots. methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate is also used to study the effects of antiplatelet therapy on cardiovascular disease and stroke.
属性
IUPAC Name |
methyl 3-[(2-chlorophenyl)carbamoylamino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3S/c1-19-12(17)11-10(6-7-20-11)16-13(18)15-9-5-3-2-4-8(9)14/h2-7H,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPQKAGNASIRIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824212 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 3-{[(2-chlorophenyl)carbamoyl]amino}thiophene-2-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-chloro-4-hydroxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5113609.png)


![N-(2-furylmethyl)-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5113631.png)
![2-[(3-hydroxypropyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B5113633.png)
![N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5113637.png)
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B5113645.png)
![2-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5113651.png)
![2-amino-4-(2,5-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5113656.png)

![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-3-methyl-2-furamide](/img/structure/B5113672.png)
![2-(methoxymethyl)-1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5113692.png)
![6-ethyl-2-mercapto-6-methyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5113697.png)